molecular formula C16H14O2 B127054 2,2-Diphenylcyclopropanecarboxylic acid CAS No. 7150-12-1

2,2-Diphenylcyclopropanecarboxylic acid

Cat. No. B127054
CAS RN: 7150-12-1
M. Wt: 238.28 g/mol
InChI Key: YITOQLBHYDWJBQ-UHFFFAOYSA-N
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Description

2,2-Diphenylcyclopropanecarboxylic acid is a cyclopropane derivative that has garnered interest due to its unique structural features and potential applications in organic synthesis. The presence of two phenyl groups attached to the cyclopropane ring and a carboxylic acid moiety makes it a versatile compound for various chemical transformations and synthesis of complex molecules .

Synthesis Analysis

The synthesis of cyclopropane derivatives, including those similar to 2,2-diphenylcyclopropanecarboxylic acid, has been explored in several studies. A stereoselective synthesis approach has been used to create enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid, which is structurally related to 2,2-diphenylcyclopropanecarboxylic acid . Another study describes an efficient synthesis of 1-aminocyclopropanecarboxylic acid (ACC), which is a key intermediate in the synthesis of cyclopropane-containing compounds . These methods highlight the importance of protecting group strategies and the use of chiral starting materials to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including 2,2-diphenylcyclopropanecarboxylic acid, has been determined using X-ray diffraction methods. The study of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid provides insights into the spatial arrangement of the substituents around the cyclopropane ring. The carboxylic group is found to be nearly orthogonal to the plane of the cyclopropane ring, and the phenyl rings are positioned at dihedral angles that minimize steric hindrance .

Chemical Reactions Analysis

Cyclopropane derivatives undergo a variety of chemical reactions due to the strain in the three-membered ring and the reactivity of the substituents. For instance, the synthesis of fluorinated analogs of cyclopropane carboxylic acids involves cyclopropanation followed by rearrangement and cleavage reactions . Additionally, cyclopropyl building blocks can be transformed into cyclobutenecarboxylates and undergo ring-opening reactions to form complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-diphenylcyclopropanecarboxylic acid derivatives are influenced by the presence of the cyclopropane ring and the phenyl substituents. The X-ray diffraction study reveals specific bond lengths and angles within the cyclopropane ring and the carboxylic group, as well as the formation of hydrogen-bonded chains in the crystal lattice . These structural features are expected to affect the compound's solubility, melting point, and reactivity in chemical reactions.

Scientific Research Applications

Conformational Analysis and Theoretical Studies

  • Conformational Preferences : (2S,3S)-1-Amino-2,3-diphenylcyclopropanecarboxylic acid, a phenylalanine cyclopropane analogue, has been analyzed theoretically to understand its conformational preferences. This study used ab initio HF and DFT methods, revealing insights into the conformational impact of the phenyl groups in these compounds (Casanovas et al., 2003).
  • Cyclopropane Analogues : Further conformational analysis of 1-amino-2,2-diphenylcyclopropanecarboxylic acid, another cyclopropane analogue of phenylalanine, indicated a tendency to promote gamma-turn conformations, expanding our understanding of these unique molecular structures (Casanovas et al., 2006).

Chemical Synthesis and Reactions

  • Electrosynthesis : The formation of 1-acyl-2,2-diphenylcyclopropanes via mild electrochemical conditions has been explored. These derivatives, through acid-catalyzed ring-opening, lead to various chemically significant compounds, demonstrating the versatility of 2,2-diphenylcyclopropanecarboxylic acid in synthetic chemistry (Oudeyer et al., 2003).
  • Photoisomerization Studies : Studies on the cis, trans-photoisomerization of 2,2-diphenylcyclopropanecarboxylic acid derivatives in organized media like zeolites revealed unique chiral induction properties, furthering our understanding of photochemical reactions in constrained environments (Cheung et al., 2000).

Advanced Applications

  • Carboxylation with CO2 : The compound has been used in research exploring the carboxylation of aryl- and alkenylboronic esters with CO2 using a catalytic amount of [Rh(OH)(cod)]2. This method has implications for the preparation of various functionalized aryl- and alkenyl-carboxylic acids, highlighting the compound's role in innovative carbon dioxide utilization (Ukai et al., 2006).
  • Chiral Derivatizing Agents : 2,2-Disubstituted cyclopropanecarboxylic acids, including 2,2-diphenylcyclopropanecarboxylic acid, have been identified as effective derivatizing agents for analyzing the enantiomeric purity of alcohols and for resolving certain organic compounds, showcasing its utility in stereochemical analysis (Kim et al., 1997).

properties

IUPAC Name

2,2-diphenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-15(18)14-11-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITOQLBHYDWJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenylcyclopropanecarboxylic acid

CAS RN

7150-12-1
Record name 2,2-Diphenylcyclopropanecarboxylic acid
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Record name 2,2-Diphenylcyclopropanecarboxylic acid
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Record name 7150-12-1
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Record name 2,2-diphenylcyclopropanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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